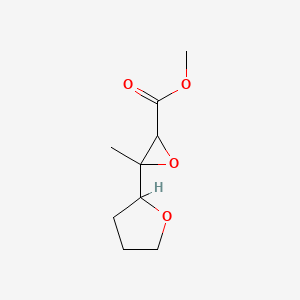
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is an organic compound with the molecular formula C9H14O4. It is characterized by the presence of an oxirane ring and an oxolan ring, making it a versatile intermediate in organic synthesis. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-methyl-3-(oxolan-2-yl)oxirane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions involving epoxides and esters.
Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: As a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate
- Methyl 3-(4-methylphenyl)oxirane-2-carboxylate
- Methyl 2,3-diethyl-3-(oxolan-3-yl)oxirane-2-carboxylate
Uniqueness
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is unique due to the presence of both an oxirane and an oxolan ring in its structure. This dual ring system imparts distinct chemical reactivity and versatility, making it valuable in various synthetic and industrial applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in research and development.
Biological Activity
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is an organic compound notable for its unique structural features, including an oxirane and an oxolan ring. This compound has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H14O4
- Molecular Weight : 186.20 g/mol
- IUPAC Name : this compound
- Structure :
The biological activity of this compound is primarily attributed to its reactivity due to the strained oxirane ring. This structure allows for:
- Nucleophilic Attack : The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.
- Enzyme Interaction : The compound has potential interactions with enzymes involved in metabolic pathways, particularly those that target epoxide compounds.
Anticancer Potential
The compound's reactivity may also contribute to anticancer properties. Epoxide-containing compounds have been studied for their ability to inhibit tumor growth by interfering with cellular processes such as DNA replication and repair mechanisms.
Research Findings and Case Studies
Several studies have investigated the biological implications of similar compounds:
- Synthesis and Biological Evaluation : A study conducted on epoxide derivatives showed that modifications to the oxirane ring could enhance cytotoxicity against cancer cell lines. These findings suggest that this compound may also possess similar properties when subjected to biological evaluation.
- Enzyme-Catalyzed Reactions : Research has demonstrated that the compound can participate in enzyme-catalyzed reactions involving epoxides, which are crucial in biotransformation processes. This highlights its potential role in drug metabolism.
Comparative Analysis
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-9(6-4-3-5-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
KCNKVGMBMLKWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















